molecular formula C17H12Cl3N3OS3 B12153772 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B12153772
M. Wt: 476.9 g/mol
InChI Key: UNEUBDYTDJRAFR-UHFFFAOYSA-N
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Description

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 3,5-dichloroaniline.

    Formation of Thiadiazole Ring: The 4-chlorobenzoic acid undergoes esterification with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to form the 1,3,4-thiadiazole ring.

    Introduction of Sulfanyl Groups: The thiadiazole intermediate is reacted with 4-chlorobenzyl chloride to introduce the sulfanyl group.

    Final Coupling: The resulting compound is then coupled with 3,5-dichloroaniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.

    Industry: Potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Antimicrobial Activity: Disrupts bacterial cell wall synthesis by inhibiting key enzymes.

    Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting DNA replication.

    Pesticidal Activity: Inhibits the growth of plant pathogens by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
  • **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide
  • **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide

Uniqueness

The presence of both chlorobenzyl and dichlorophenyl groups in 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3,5-dichlorophenyl)acetamide imparts unique chemical properties, such as enhanced stability and specific biological activities, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H12Cl3N3OS3

Molecular Weight

476.9 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C17H12Cl3N3OS3/c18-11-3-1-10(2-4-11)8-25-16-22-23-17(27-16)26-9-15(24)21-14-6-12(19)5-13(20)7-14/h1-7H,8-9H2,(H,21,24)

InChI Key

UNEUBDYTDJRAFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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